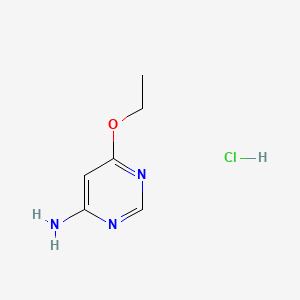
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is an organic compound with the molecular formula C27H26O7 and a molecular weight of 462.49 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate can be synthesized through the esterification of 2-Hydroxypropane-1,1,3-tricarboxylic acid with benzyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors, particularly those targeting Human Histone Deacetylase (HDAC), which has implications in cancer research.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate involves its conversion to active metabolites that inhibit HDAC enzymes. These enzymes play a crucial role in regulating gene expression by modifying histones, and their inhibition can lead to the reactivation of tumor suppressor genes, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Citric Acid:
Isocitric Acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid involved in the citric acid cycle.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, used in the citric acid cycle.
Uniqueness
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is unique due to its specific structure and its role as an intermediate in the synthesis of HDAC inhibitors. Unlike citric acid and its derivatives, which are primarily involved in metabolic pathways, this compound is used in targeted therapeutic research .
Properties
Molecular Formula |
C27H26O7 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
tribenzyl 2-hydroxypropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C27H26O7/c28-23(16-24(29)32-17-20-10-4-1-5-11-20)25(26(30)33-18-21-12-6-2-7-13-21)27(31)34-19-22-14-8-3-9-15-22/h1-15,23,25,28H,16-19H2 |
InChI Key |
HBISPYZHZZSSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


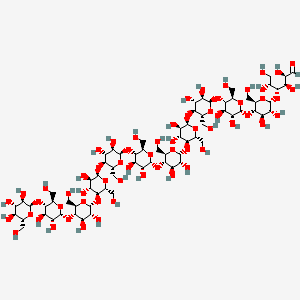
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
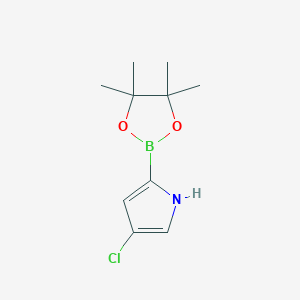
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
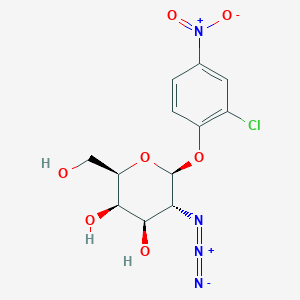
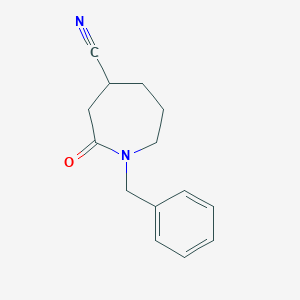
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)



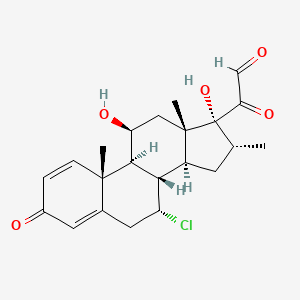
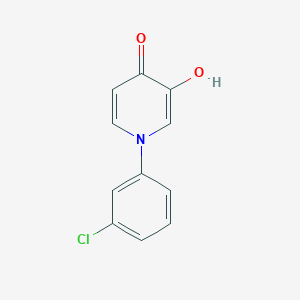
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
